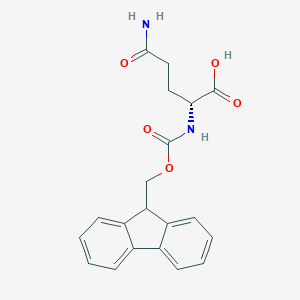

Fmoc-D-glutamina

Descripción general

Descripción

Fmoc-D-glutamine, also known as N-[9H-fluoren-9-ylmethoxycarbonyl]-D-glutamine, is commonly used as an intermediate for chemical reagents, ligands, or catalysts . It is often used to construct organic molecular frameworks with high atom economy in organic synthesis, and has important research and industrial applications .

Synthesis Analysis

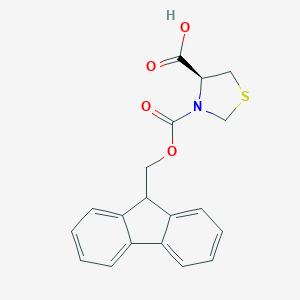

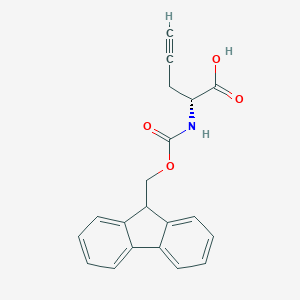

Fmoc-D-glutamine is used as a reagent in the synthesis of peptides . The synthesis involves the use of Fmoc-protected solid-phase peptide synthesis protocol . The synthesis of peptides also involves the use of substrate-tolerant amide coupling reaction conditions for amino acid monomers .Molecular Structure Analysis

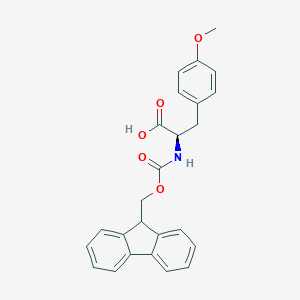

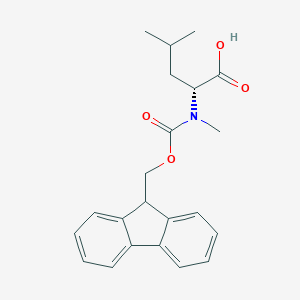

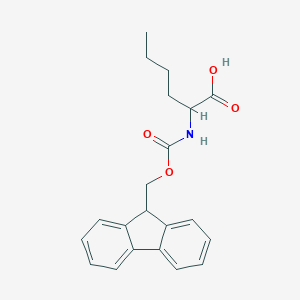

The molecular formula of Fmoc-D-glutamine is C20H20N2O5 . Its molecular weight is 368.4 g/mol .Chemical Reactions Analysis

Fmoc-D-glutamine is used in various chemical reactions. For instance, it is used in the synthesis of peptides . It is also used in the construction of organic molecular frameworks in organic synthesis .Aplicaciones Científicas De Investigación

Síntesis de péptidos

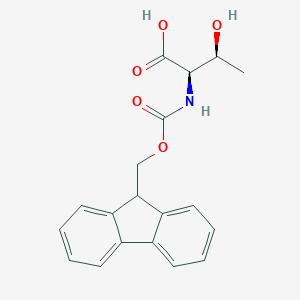

Fmoc-D-Gln-OH: se utiliza ampliamente en el campo de la síntesis de péptidos. El grupo Fmoc (9-fluorenilmetoxocarbonilo) sirve como grupo protector para el grupo amino durante el proceso de síntesis. Es particularmente útil en la síntesis de péptidos en fase sólida (SPPS), donde puede eliminarse selectivamente en condiciones básicas sin afectar otros grupos protectores. La estabilidad y la facilidad de desprotección de este compuesto lo convierten en un elemento básico en la síntesis de péptidos para fines terapéuticos y de investigación .

Optimización de métodos analíticos

En química analítica, Fmoc-D-Gln-OH se ha utilizado para optimizar la detección por cromatografía líquida de ultra alto rendimiento-ionización por electrospray-espectrometría de masas (UHPLC-ESI-MS). Los investigadores han aplicado un enfoque de Calidad Analítica por Diseño (AQbD) para mejorar la sensibilidad de la cuantificación espectrometrica de masas de los derivados de la glutamina, lo cual es crucial para el análisis preciso de neurotransmisores en tejido cerebral .

Formación de hidrogel

Los aminoácidos funcionalizados con Fmoc, incluido Fmoc-D-Gln-OH, son componentes clave en la construcción de hidrogeles. Estos hidrogeles tienen una amplia gama de aplicaciones, desde sistemas de administración de fármacos hasta andamios de ingeniería de tejidos. El grupo Fmoc confiere propiedades fotofísicas únicas y se puede utilizar para crear materiales sensibles a estímulos .

Estudios de estabilidad proteolítica

En el estudio de la estabilidad proteolítica, los derivados de Fmoc-D-Gln-OH se han utilizado para investigar la estabilidad de los análogos peptídicos frente a la degradación enzimática. Esta investigación es significativa para el desarrollo de fármacos basados en péptidos con una mejor estabilidad in vivo .

Bibliotecas químicas codificadas por ADN

Fmoc-D-Gln-OH: juega un papel en la síntesis de bibliotecas químicas codificadas por ADN (DECLs). Estas bibliotecas se utilizan para la selección de alto rendimiento en el descubrimiento de fármacos. El grupo Fmoc permite la introducción eficiente y selectiva de aminoácidos en las cadenas peptídicas, a la vez que es compatible con las técnicas de conjugación del ADN .

Análisis de la pureza enantiomérica

El compuesto también se emplea para evaluar la pureza enantiomérica de los aminoácidos. Las propiedades cromóforas del grupo Fmoc permiten la detección y cuantificación de enantiómeros mediante técnicas cromatográficas, lo cual es esencial para la producción de productos farmacéuticos enantioméricamente puros .

Mecanismo De Acción

- Fmoc-D-glutamine primarily interacts with amino groups in peptides during solid-phase peptide synthesis (SPPS) as a protecting group .

Target of Action

Mode of Action

Safety and Hazards

Direcciones Futuras

The use of Fmoc-D-glutamine in peptide synthesis for DNA-encoded chemical libraries is a promising area of research . The development of substrate-tolerant amide coupling reaction conditions for amino acid monomers and the synthesis of fully deprotected DNA-decamer conjugate illustrate the potency of the developed methodology for on-DNA peptide synthesis .

Análisis Bioquímico

Biochemical Properties

Fmoc-D-glutamine participates in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group is cleaved by base, typically piperidine, to expose the amino group for peptide bond formation . The Fmoc group can also be cleaved by non-nucleophilic reagents for phosphorylated or glycosylated residues .

Cellular Effects

The cellular effects of Fmoc-D-glutamine are primarily related to its role in peptide synthesis. As a derivative of glutamine, it contributes to various cellular processes. Glutamine is known to play a role in cell survival and proliferation, as well as in various biochemical pathways . It impacts muscle, intestine, and liver metabolism and regulates the immune response .

Molecular Mechanism

The molecular mechanism of Fmoc-D-glutamine involves its participation in peptide synthesis. The Fmoc group protects the amino group of glutamine during the initial stages of peptide synthesis. Once the peptide bond is formed, the Fmoc group is removed, allowing the peptide chain to continue growing .

Temporal Effects in Laboratory Settings

The effects of Fmoc-D-glutamine over time in laboratory settings are related to its stability and degradation. The compound is stable under typical storage conditions . During peptide synthesis, the Fmoc group is removed, leading to the degradation of Fmoc-D-glutamine and the continuation of the peptide chain .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of Fmoc-D-glutamine in animal models. Studies on glutamine, the parent compound of Fmoc-D-glutamine, have shown that its effects can vary with different dosages .

Metabolic Pathways

Fmoc-D-glutamine is involved in the metabolic pathway of peptide synthesis . Glutamine, the parent compound, plays a versatile role in cell metabolism, participating in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids .

Propiedades

IUPAC Name |

(2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKGGDFLLNVXNZ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426320 | |

| Record name | Fmoc-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112898-00-7 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112898-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.